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Compound of Interest

Compound Name: OTS186935

Cat. No.: B1682099 Get Quote

Technical Support Center: OTS186935
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

OTS186935. The information is based on currently available preclinical data.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of OTS186935?

OTS186935 is a potent small-molecule inhibitor of the protein methyltransferase SUV39H2

(Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM.[1][2][3] SUV39H2 is a

histone methyltransferase that specifically trimethylates histone H3 at lysine 9 (H3K9me3), a

mark associated with transcriptional repression and heterochromatin formation.[4]

Q2: What is the reported in vivo toxicity of OTS186935?

In preclinical mouse xenograft models using human breast (MDA-MB-231) and lung (A549)

cancer cell lines, OTS186935 was administered intravenously daily for 14 days at doses of 10

mg/kg and 25 mg/kg, respectively. These studies reported no detectable or visible toxicity, with

no significant body weight loss observed in the treated animals.[4][5][6]

Q3: Has OTS186935 been evaluated in a broad kinase selectivity panel?

Based on publicly available information, the results of a broad kinase selectivity screen for

OTS186935 have not been published. Therefore, its activity against other kinases is not
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definitively known.

Q4: Are there any potential off-target effects associated with the chemical scaffold of

OTS186935?

OTS186935 is an imidazo[1,2-a]pyridine derivative. This chemical scaffold is considered a

"privileged structure" in medicinal chemistry and has been associated with a wide range of

biological activities. Some compounds with this scaffold have been shown to inhibit other

kinases, such as those in the AKT/mTOR pathway. Therefore, it is plausible that OTS186935
could have off-target effects on other cellular kinases, although this has not been

experimentally confirmed for this specific compound.
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Observed Issue Potential Cause Recommended Action

Unexpected cell toxicity or

reduced viability at

concentrations effective for

SUV39H2 inhibition.

Potential off-target cytotoxic

effects.

1. Perform a dose-response

curve to determine the precise

IC50 in your cell line. 2. Assess

markers of apoptosis (e.g.,

cleaved caspase-3) to confirm

the mode of cell death. 3.

Consider evaluating the

activity of kinases known to be

inhibited by other imidazo[1,2-

a]pyridine compounds, such as

phospho-AKT levels.

Discrepancy between

enzymatic inhibition and

cellular activity.

Poor cell permeability or active

efflux from the cell.

1. Verify cellular uptake of the

compound if analytical

methods are available. 2. Use

a positive control compound

known to be cell-permeable. 3.

Co-incubate with inhibitors of

common efflux pumps (e.g.,

verapamil for P-glycoprotein)

to see if cellular potency is

restored.

Variability in in vivo efficacy

studies.

Issues with compound

formulation, stability, or

administration.

1. Ensure complete

solubilization of OTS186935

hydrochloride in a suitable

vehicle for intravenous

injection (e.g., 5% glucose

solution).[4] 2. Prepare fresh

formulations for each

administration to avoid

degradation. 3. Confirm

accurate dosing and

intravenous administration

technique.
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Quantitative Data Summary
Table 1: In Vitro Potency of OTS186935

Target/Assay IC50 Reference

SUV39H2 Enzymatic Assay 6.49 nM [1][2][3][5]

A549 Cell Growth Inhibition 0.67 µM [1][2][3][5]

Table 2: In Vivo Efficacy of OTS186935 in Xenograft Models

Cancer Cell

Line

Dose and

Administration

Tumor Growth

Inhibition (TGI)

Observed

Toxicity
Reference

MDA-MB-231

(Breast)

10 mg/kg, IV,

once daily for 14

days

42.6%

No significant

body weight loss

or toxicity

[4][5]

A549 (Lung)

25 mg/kg, IV,

once daily for 14

days

60.8%

No significant

body weight loss

or toxicity

[4][5]

Experimental Protocols
In Vivo Xenograft Studies

Animal Models: Female immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J for MDA-MB-

231, BALB/cAJcl-nu/nu for A549) are used.[4]

Cell Implantation: Human cancer cells (MDA-MB-231 or A549) are subcutaneously injected

into the flank of the mice.

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g.,

200 mm³). Mice are then randomized into treatment and vehicle control groups.

Compound Formulation and Administration: OTS186935 is formulated in a 5% glucose

solution for intravenous (IV) injection. The compound is administered via the tail vein once
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daily for 14 consecutive days.[4]

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Tumor volume is calculated using the formula: (length × width²) / 2.

Endpoint: At the end of the 14-day treatment period, the tumor growth inhibition is calculated.

The animals are monitored for any signs of toxicity, and body weight is compared to the

vehicle-treated control group.[4]

Western Blot Analysis for H3K9me3

Cell Lysis: Cells treated with OTS186935 or vehicle are harvested and lysed with a suitable

lysis buffer containing protease inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a

standard assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody

specific for H3K9me3. A primary antibody for total Histone H3 is used as a loading control.

Secondary Antibody and Detection: The membrane is incubated with a horseradish

peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an

enhanced chemiluminescence (ECL) substrate.
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Caption: Mechanism of action of OTS186935 on the SUV39H2 signaling pathway.
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In Vivo Efficacy and Toxicity Assessment Workflow
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Caption: Workflow for preclinical in vivo evaluation of OTS186935.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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